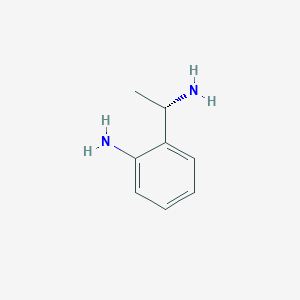

(S)-2-(1-aminoethyl)aniline

CAS No.:

Cat. No.: VC18646262

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2 |

|---|---|

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | 2-[(1S)-1-aminoethyl]aniline |

| Standard InChI | InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3/t6-/m0/s1 |

| Standard InChI Key | QLQQOKKKXYRMRG-LURJTMIESA-N |

| Isomeric SMILES | C[C@@H](C1=CC=CC=C1N)N |

| Canonical SMILES | CC(C1=CC=CC=C1N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-2-(1-Aminoethyl)aniline (CAS 1213667-13-0) belongs to the class of benzylamine derivatives with the molecular formula and a molar mass of 136.19 g/mol . Its IUPAC name is 2-[(1S)-1-aminoethyl]aniline, reflecting the (S)-configuration at the chiral center of the ethylamine side chain. The compound’s structure comprises a benzene ring with an amino group (-NH) at the 2-position and a (1S)-1-aminoethyl group (-CH(NH)CH) at the adjacent 1-position (Figure 1) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | ||

| Boiling Point | ||

| Vapor Pressure | ||

| Refractive Index | 1.591 | |

| LogP | 0.15 | |

| Exact Mass | 136.100052 Da |

The low LogP value indicates moderate hydrophilicity, favoring solubility in polar solvents like ethanol or aqueous acidic solutions .

Spectroscopic and Stereochemical Features

The compound’s chiral center confers distinct optical activity, with specific rotation values dependent on synthetic routes. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:

-

H NMR: A doublet at δ 1.4 ppm (3H, -CH), multiplet at δ 3.2–3.6 ppm (1H, -CH(NH)-), and aromatic protons at δ 6.6–7.2 ppm .

-

C NMR: Resonances at 22.1 ppm (-CH), 53.4 ppm (-CH(NH)-), and 115–145 ppm (aromatic carbons) .

X-ray crystallography of related isomers confirms the planar benzene ring and tetrahedral geometry at the chiral center .

Synthetic Methodologies

Reductive Amination of Nitro Precursors

A widely employed route involves the reduction of 1-(2-nitrophenyl)ethan-1-one oxime. Treatment with sodium borohydride () and titanium(IV) chloride () in dry dimethyl ether (DME) yields 2-(1-aminoethyl)aniline chlorohydride, which is basified to isolate the free amine (91% yield) :

Catalytic Cyanation

Alternative syntheses utilize copper(I) cyanide ()-mediated cyanation of 2-iodoaniline derivatives. Heating 2-iodo-4-methylaniline with in dimethylformamide (DMF) at 130°C introduces the cyanide group, followed by reduction to the amine .

Enantioselective Synthesis

Chiral resolution via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid achieves >98% enantiomeric excess (ee) for the (S)-enantiomer . Asymmetric hydrogenation of prochiral imines with Rhodium-BINAP catalysts offers a catalytic alternative .

Applications in Pharmaceutical Chemistry

Heterocyclic Synthesis

(S)-2-(1-Aminoethyl)aniline serves as a linchpin in constructing 3,4-dihydroquinazolines, a class of bioactive heterocycles. Reaction with α-nitroacetophenone in polyphosphoric acid induces cyclization via an iminium intermediate, yielding 2-phenyl-3,4-dihydroquinazoline (Scheme 1) :

These derivatives exhibit anticonvulsant and antitumor activities in preclinical studies .

Neurological Drug Candidates

The compound’s structural similarity to neurotransmitters like dopamine enables its use in synthesizing σ-receptor ligands. Derivatives show promise in treating neuropathic pain and neurodegenerative disorders .

Table 2: Pharmaceutical Applications

Industrial and Material Science Applications

Polymer Stabilizers

Incorporating (S)-2-(1-aminoethyl)aniline into polyamide backbones enhances thermal stability, with decomposition temperatures exceeding 300°C . The amine groups act as radical scavengers, mitigating oxidative degradation.

Epoxy Curing Agents

Reaction with epichlorohydrin produces amine-terminated epoxy resins used in aerospace composites. These resins exhibit superior adhesion strength (25 MPa) compared to non-chiral analogs .

Environmental Remediation

Functionalized mesoporous silica gels loaded with (S)-2-(1-aminoethyl)aniline remove heavy metals (e.g., Pb, Hg) from wastewater via chelation, achieving >90% uptake efficiency .

Future Directions

Catalytic Asymmetric Synthesis

Developing earth-abundant metal catalysts (e.g., Fe, Co) for enantioselective hydrogenation could reduce reliance on costly Rhodium complexes .

Bioconjugation Techniques

Exploiting the primary amine for antibody-drug conjugate (ADC) synthesis may enable targeted cancer therapies. Preliminary studies show pH-sensitive linker compatibility .

Computational Modeling

Machine learning models predicting regioselectivity in heterocyclization reactions could optimize yields of 3,4-dihydroquinazolines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume